2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine
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Overview
Description
2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a pyrazole and a pyrrolidine moiety
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, some pyrazole derivatives have been found to inhibit tubulin polymerization , which could potentially be a mode of action for this compound.
Biochemical Pathways
For instance, some pyrazole derivatives have been found to have antileishmanial and antimalarial activities, suggesting that they may affect the biochemical pathways of Leishmania and Plasmodium species .
Pharmacokinetics
For instance, the solubility of a compound in water and other polar solvents can influence its absorption and distribution in the body .
Result of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may have potential therapeutic effects in various conditions, including infectious diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrrolidine intermediates, followed by their coupling with the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine
- 3-chloro-5-methyl-1-(2-(4-morpholinyl)ethyl)-1H-pyrazol-4-yl(phenyl)methanone hydrochloride
Uniqueness
What sets 2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
IUPAC Name |
[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-5-2-8-19(22-15)26-18-9-12-23(14-18)20(25)16-6-3-7-17(13-16)24-11-4-10-21-24/h2-8,10-11,13,18H,9,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMTZWDBKJXIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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